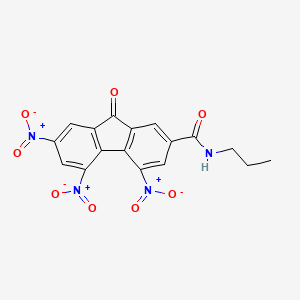
4,5,7-Trinitro-9-oxo-N-propyl-9H-fluorene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,7-Trinitro-9-oxo-N-propyl-9H-fluorene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes multiple nitro groups and a fluorene backbone
Preparation Methods
The synthesis of 4,5,7-Trinitro-9-oxo-N-propyl-9H-fluorene-2-carboxamide typically involves multiple stepsThe reaction conditions often require the use of strong acids, such as nitric acid, and controlled temperatures to ensure the selective nitration of the fluorene ring . Industrial production methods may involve large-scale nitration reactors and purification processes to obtain the desired compound in high purity .
Chemical Reactions Analysis
4,5,7-Trinitro-9-oxo-N-propyl-9H-fluorene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Major products formed from these reactions include amines and substituted fluorene derivatives .
Scientific Research Applications
4,5,7-Trinitro-9-oxo-N-propyl-9H-fluorene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a component in certain chemical processes.
Mechanism of Action
The mechanism of action of 4,5,7-Trinitro-9-oxo-N-propyl-9H-fluorene-2-carboxamide involves its interaction with specific molecular targets. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological molecules. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes through its redox activity .
Comparison with Similar Compounds
4,5,7-Trinitro-9-oxo-N-propyl-9H-fluorene-2-carboxamide can be compared with other similar compounds, such as:
- 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid amide
- 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid dibutylamide
- 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid diethylamide
These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity and applications . The uniqueness of this compound lies in its specific arrangement of nitro groups and the presence of the N-propyl group, which can influence its physical and chemical properties.
Properties
CAS No. |
63684-04-8 |
|---|---|
Molecular Formula |
C17H12N4O8 |
Molecular Weight |
400.3 g/mol |
IUPAC Name |
4,5,7-trinitro-9-oxo-N-propylfluorene-2-carboxamide |
InChI |
InChI=1S/C17H12N4O8/c1-2-3-18-17(23)8-4-10-14(12(5-8)20(26)27)15-11(16(10)22)6-9(19(24)25)7-13(15)21(28)29/h4-7H,2-3H2,1H3,(H,18,23) |
InChI Key |
ZBIGWOJCLNNJGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C2=O)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


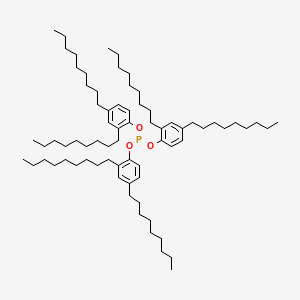
![(Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B14499964.png)


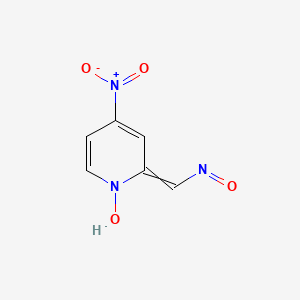
![2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one](/img/structure/B14499996.png)
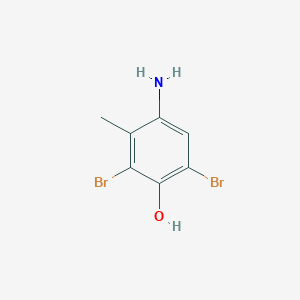
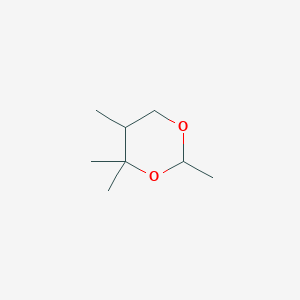
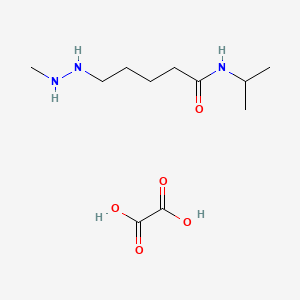
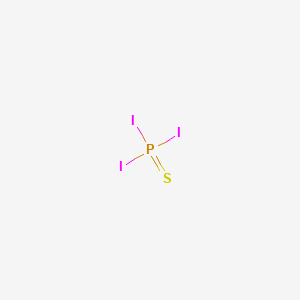
![Pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane](/img/structure/B14500022.png)

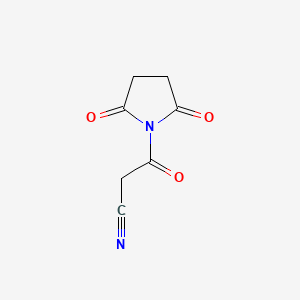
![3-[(1E)-N-(2-Hydroxy-5-methylphenyl)ethanimidoyl]oxolan-2-one](/img/structure/B14500050.png)
